molecular formula C10H11FO2Se B12541735 Acetic acid, fluoro(phenylseleno)-, ethyl ester CAS No. 142753-36-4

Acetic acid, fluoro(phenylseleno)-, ethyl ester

Cat. No.: B12541735
CAS No.: 142753-36-4
M. Wt: 261.16 g/mol
InChI Key: FZYBWMXKVXJXFL-UHFFFAOYSA-N
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Description

Acetic acid, fluoro(phenylseleno)-, ethyl ester is an organic compound with a unique structure that includes a fluoro group, a phenylseleno group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, fluoro(phenylseleno)-, ethyl ester typically involves the reaction of ethyl chloroacetate with potassium fluoride and phenylselenol. The reaction is carried out in a reactor with an oil bath at temperatures ranging from 130°C to 250°C. The mixture is stirred for 30 minutes to remove water, followed by the addition of the reactants. The reaction mixture is then distilled to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar reaction conditions and purification techniques as those used in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, fluoro(phenylseleno)-, ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxide.

    Reduction: The fluoro group can be reduced under specific conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group.

Major Products Formed

    Oxidation: Selenoxide derivatives.

    Reduction: Fluoro-reduced products.

    Substitution: Amides and alcohol derivatives.

Scientific Research Applications

Acetic acid, fluoro(phenylseleno)-, ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for introducing fluoro and phenylseleno groups into molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, fluoro(phenylseleno)-, ethyl ester involves its interaction with various molecular targets. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the phenylseleno group can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl fluoroacetate: Similar structure but lacks the phenylseleno group.

    Phenylselenoacetic acid: Contains the phenylseleno group but lacks the fluoro and ethyl ester groups.

    Ethyl acetate: Simple ester without the fluoro and phenylseleno groups.

Uniqueness

The combination of these functional groups makes it a valuable compound for research and industrial applications .

Properties

CAS No.

142753-36-4

Molecular Formula

C10H11FO2Se

Molecular Weight

261.16 g/mol

IUPAC Name

ethyl 2-fluoro-2-phenylselanylacetate

InChI

InChI=1S/C10H11FO2Se/c1-2-13-10(12)9(11)14-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3

InChI Key

FZYBWMXKVXJXFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(F)[Se]C1=CC=CC=C1

Origin of Product

United States

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